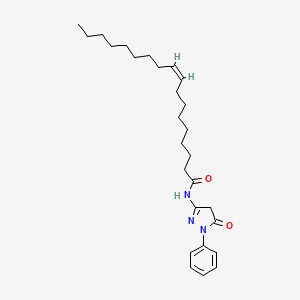![molecular formula C21H20N2O4S B2375449 2-(2-Morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 848766-30-3](/img/structure/B2375449.png)
2-(2-Morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-Morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a type of low-bandgap polymer based on a soluble chromophore of 3,6-dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) unit . It is synthesized by introducing different electron-rich building blocks copolymerized with the DPP unit .
Molecular Structure Analysis
The molecular structure of this compound is characterized by GPC, TGA, NMR, UV−vis absorption, and electrochemical cyclic voltammetry . The bandgaps and molecular energy levels can be tuned by copolymerizing with different conjugated electron-donating units .Chemical Reactions Analysis
The compound can effectively reduce the dissolution of DPPs in the electrolyte, prevent electrode rupture, and improve electron transport and lithium-ion diffusion rate, by partially connecting DPPs nanorods through graphene .Physical And Chemical Properties Analysis
The compound exhibits a high reversible capacity and excellent cycling stability and performance, due to the densely distributed graphene nanosheets forming a three-dimensional conductive network . The TDPP 60 electrode exhibits high reversible capacity and excellent performance, showing an initial discharge capacity of 835 mA h g −1 at a current density of 100 mA g −1 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Crystal Structures : The compound 2-(2-Morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and similar novel compounds have been synthesized and analyzed for their crystal structures. These compounds demonstrate interesting structural properties like planar indole heterocycles and specific dihedral angles, contributing to their potential applications in various scientific fields (Kaynak, Özbey, & Karalı, 2013).
Polymer and Material Science
- Biodegradable Polyesteramides : Morpholine-2,5-dione derivatives, closely related to the queried compound, have been utilized in the synthesis of biodegradable polyesteramides. These materials, with pendant functional groups, are significant in the development of environmentally friendly and sustainable materials (Veld, Dijkstra, & Feijen, 1992).
- Conjugated Polymers in Solar Cells : The compound is structurally similar to materials used in conjugated polyelectrolytes for applications in polymer solar cells. These materials are key in enhancing the efficiency and performance of solar energy devices (Hu et al., 2015).
Medical and Biological Applications
- Anticonvulsant Properties : Derivatives of pyrrolidine-2,5-dione, closely related to the queried compound, have been synthesized and evaluated for their potential anticonvulsant properties. This research contributes to the development of new therapeutic agents for treating epilepsy (Rybka et al., 2017).
Electronic and Optical Applications
- Electrochromic Applications : Research on electron-deficient pyrrolo-acenaphtho-pyridazine-diones, which are structurally similar, has led to the development of novel materials for electrochromic applications. These materials are significant in the field of electronic displays and smart windows (Cho et al., 2015).
- Two-Photon Absorbing Diketopyrrolopyrrole Derivatives : Studies on diketopyrrolopyrrole derivatives have shown promising results in two-photon absorption and ultrafast spectroscopy. This research is pivotal in advancing photodynamic therapy and optical data storage technologies (Zadeh et al., 2015).
Mécanisme D'action
Orientations Futures
The compound and its related materials are very promising candidates for highly efficient polymer solar cells . The rapid development of lithium-ion batteries has driven revolutionary advances in smartphones, laptops, electric vehicles, and many other fields . Organic electrode materials have attracted much attention for their high power density, simple and easy availability of raw materials, and environmental friendliness .
Propriétés
IUPAC Name |
2-(2-morpholin-4-ylethyl)-1-thiophen-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c24-19-14-4-1-2-5-15(14)27-20-17(19)18(16-6-3-13-28-16)23(21(20)25)8-7-22-9-11-26-12-10-22/h1-6,13,18H,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBVLWPWFSBPJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2375368.png)


![N1-(2-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2375374.png)
![(4-fluorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2375375.png)

![1-(3-methoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2375378.png)
![Methyl 2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2375380.png)

![1-[(4-methylbenzyl)thio]-4-(3-methylbutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2375384.png)
![N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2375385.png)
![N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B2375386.png)
![2-Chloro-N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]acetamide](/img/structure/B2375387.png)
![2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2375388.png)
